molecular formula C16H15BrN2O2 B1389940 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide CAS No. 1138443-17-0

2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide

Cat. No.: B1389940
CAS No.: 1138443-17-0
M. Wt: 347.21 g/mol
InChI Key: ZBMCDPLWNYWGJQ-UHFFFAOYSA-N
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Description

2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide is a chemical compound with the CAS Registry Number 1138443-17-0 . It has a molecular formula of C16H15BrN2O2 and a molecular weight of 347.21 g/mol . This acetamide derivative features a bromoacetamide group attached to a meta-substituted aniline core, which is further functionalized with a phenylacetamide moiety. The presence of the reactive bromoacetyl group makes this compound a valuable intermediate in medicinal chemistry and chemical synthesis, particularly for the development of more complex molecules through nucleophilic substitution reactions . It is exclusively intended for use in laboratory research and is not certified for human consumption or diagnostic applications. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-11-16(21)19-14-8-4-7-13(10-14)18-15(20)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMCDPLWNYWGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide typically involves the reaction of 2-bromoacetamide with 3-aminophenyl-2-phenylacetate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms such as carboxylic acids or ketones.

    Reduction Products: Reduced forms such as primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block in Organic Synthesis : 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide serves as an essential intermediate in the synthesis of various organic compounds.
  • Reagent in Chemical Reactions : It is utilized in diverse chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

2. Biology

  • Proteomics Research : This compound is employed to study protein interactions and functions, particularly in understanding signaling pathways affected by tyrosine kinases.

3. Medicine

  • Anticancer Potential : Studies have shown that it inhibits tyrosine kinase activity, crucial for cancer cell proliferation. For instance, it has demonstrated significant efficacy against various cancer cell lines in multicellular spheroid models .
  • Antimicrobial Activity : The compound exhibits potential against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies.

Therapeutic Applications

Given its biological activities, this compound is being investigated for several therapeutic applications:

ApplicationDescription
Cancer Therapy Inhibits tumor growth and induces apoptosis in cancer cells.
Antimicrobial Agent Effective against resistant bacterial strains.
Neurological Disorders Potential applications in treating conditions like Alzheimer's disease and depression due to its effects on serotonin levels .

Anticancer Screening

A notable study evaluated the anticancer activity of this compound using multicellular spheroids. The results indicated a significant reduction in tumor growth across multiple cancer types, supporting its potential as a therapeutic agent.

Antimicrobial Efficacy

Research on structurally similar compounds indicated that this compound could penetrate bacterial membranes effectively due to its lipophilicity, enhancing its antimicrobial action against resistant strains .

Mechanism of Action

The mechanism of action of 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide involves its interaction with specific molecular targets. The bromine atom and phenylacetyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or proteins by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substitution pattern on the phenyl ring and the nature of the acetamide side chain critically influence the physicochemical and biological properties of bromoacetamides. Key analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide 3-CF₃ on phenyl ring C₉H₇BrF₃NO 282.06 Enhanced 19F NMR sensitivity in receptor studies
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide 3-hexyloxy on phenyl ring C₁₄H₂₀BrNO₂ 314.22 High lipophilicity (XLogP3: 4.2); potential CNS activity
2-Bromo-N-(4-chlorophenyl)acetamide 4-Cl on phenyl ring C₈H₇BrClNO 248.51 Antimicrobial intermediate
N-(2-Bromo-4-methylphenyl)acetamide 2-Br, 4-CH₃ on phenyl ring C₉H₁₀BrNO 228.09 Analgesic/anti-inflammatory applications
2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide 4-CF₃ on phenyl ring C₉H₇BrF₃NO 282.06 Non-canonical binding to HIV-1 TAR RNA

Key Observations:

  • Trifluoromethyl groups (e.g., 3-CF₃ or 4-CF₃) improve NMR sensitivity and receptor-binding specificity due to fluorine’s electronegativity and steric effects .
  • Alkoxy chains (e.g., hexyloxy) increase lipophilicity (XLogP3 >4), enhancing blood-brain barrier penetration .
  • Halogen positioning (ortho vs. para) affects electronic properties and reactivity. Para-substituted analogs often exhibit higher thermal stability .

Biological Activity

2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide is a chemical compound with the molecular formula C16H15BrN2O2. Its unique structure, featuring a bromine atom and a phenylacetyl group, has garnered attention in various fields of scientific research, particularly in proteomics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound exhibits significant inhibition of tyrosine kinase activity, which is crucial for various cellular processes, including cell proliferation and differentiation . By inhibiting protein phosphorylation, it disrupts signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound possesses promising anticancer properties. For instance, it has been evaluated in multicellular spheroid models to assess its efficacy against various cancer cell lines. The results demonstrated that the compound effectively decreased cell viability in several cancer types, suggesting its potential as a therapeutic agent .

Case Study: Anticancer Screening

A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids. The findings revealed that this compound significantly inhibited tumor growth in vitro. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that the presence of the bromine atom enhances its efficacy against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial potential. Research indicates that compounds with similar structural characteristics exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The lipophilicity imparted by the phenyl groups facilitates cellular membrane penetration, enhancing antimicrobial action .

Table: Biological Activity Summary

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation; effective in spheroid models
AntimicrobialEffective against Gram-positive bacteria; moderate effects on Gram-negative bacteria
MechanismInhibits tyrosine kinase activity; disrupts signaling pathways

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer treatments.
  • Antimicrobial Agent : Potential use in developing new antimicrobial therapies due to its effectiveness against resistant strains.

Q & A

Q. Key Analytical Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. For example, amide protons typically resonate at δ 8.5–10.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
  • FTIR : Amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) validate the core structure .
  • Single-Crystal XRD : Resolves molecular conformation, such as dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and difluorophenyl groups) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) that stabilize crystal packing .

Advanced: How can structural modifications (e.g., halogen substitution) impact biological activity or binding affinity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Halogen Effects : Bromine at the phenylacetyl group enhances steric bulk and electrophilicity, potentially improving interactions with hydrophobic protein pockets. For example, 2-bromoacetamide derivatives show enhanced antiviral activity in docking studies against HIV-1 TAR RNA .
  • Substituent Positioning : Fluorine at para positions increases metabolic stability, as seen in analogues like N-(2-bromo-4-fluorophenyl)acetamide, which resist oxidative degradation in hepatic microsomal assays .
  • Data-Driven Design : Computational docking (e.g., AutoDock Vina) paired with in vitro assays can prioritize derivatives with optimal binding energies (e.g., ΔG ≤ −8.0 kcal/mol) .

Advanced: What strategies resolve contradictions in spectral data or crystallographic refinements?

Q. Contradiction Analysis :

  • Spectral Mismatches : Discrepancies in 1^1H NMR shifts may arise from solvent polarity or tautomerism. For example, enol-keto tautomerism in acetamide derivatives can be resolved using deuterated DMSO-d6_6 to stabilize specific forms .
  • Crystallographic Refinement : Disordered hydrogen atoms in XRD data are refined via riding models (e.g., N–H = 0.88 Å, C–H = 0.95–0.99 Å) with isotropic displacement parameters (1.2×Ueq) .
  • Validation : Cross-checking with high-resolution mass spectrometry (HRMS) and DFT calculations (e.g., Gaussian09) ensures structural consistency .

Advanced: How can computational methods predict the compound’s pharmacokinetic or toxicological profile?

Q. In Silico Approaches :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s rule compliance: MW ≤ 500, LogP ≤ 5) and blood-brain barrier permeability. For brominated acetamides, LogP values ~2.5–3.5 suggest moderate tissue penetration .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity based on structural alerts (e.g., bromine’s electrophilic potential) .
  • Docking Studies : Molecular dynamics (e.g., GROMACS) simulate binding to targets like SARS-CoV-2 main protease (Mpro^\text{pro}), identifying key residues (e.g., His41, Cys145) for covalent interactions .

Advanced: What experimental protocols validate the compound’s anti-inflammatory or anticancer mechanisms?

Q. Biological Evaluation :

  • In Vitro Assays :
    • MTT Assay : IC50_{50} values against cancer cell lines (e.g., MCF-7, HepG2) are determined at 48–72 hours, with derivatives showing IC50_{50} = 5–20 µM .
    • Enzyme Inhibition : COX-2 ELISA kits quantify inhibition (e.g., 60–80% at 10 µM) for anti-inflammatory potential .
  • In Vivo Models : Xenograft studies in BALB/c mice (e.g., tumor volume reduction ≥50% at 10 mg/kg) validate efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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